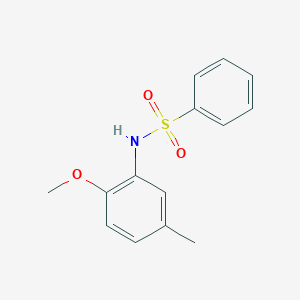

N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Description

N-(2-Methoxy-5-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxy group at the 2-position and a methyl group at the 5-position on the aniline ring, linked to a benzenesulfonamide moiety. This compound is synthesized via iodination and N-arylation steps using iron and copper catalysis, yielding products such as white solids or oils depending on substituents . Its structural features make it a candidate for diverse biological applications, including antibacterial and kinase inhibition, with modifications to its aromatic or sulfonamide groups significantly altering its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-8-9-14(18-2)13(10-11)15-19(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCSZUJMKFNFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20989747 | |

| Record name | N-(2-Methoxy-5-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6964-02-9 | |

| Record name | MLS002693568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methoxy-5-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction: Sulfonamide Formation

The synthesis of N-(2-methoxy-5-methylphenyl)benzenesulfonamide follows a classic sulfonamide formation pathway. The reaction involves the nucleophilic attack of 2-methoxy-5-methylaniline on benzenesulfonyl chloride in the presence of a base, typically triethylamine or pyridine, to neutralize hydrochloric acid (HCl) byproducts. The general reaction scheme is:

Key Steps:

-

Activation of Sulfonyl Chloride: The electrophilic sulfur atom in benzenesulfonyl chloride is primed for attack due to the electron-withdrawing effects of the sulfonyl group.

-

Amine Nucleophilicity: The aromatic amine (2-methoxy-5-methylaniline) donates electron density via its lone pair to form a sulfonamide bond.

-

Byproduct Management: Bases such as triethylamine (Et₃N) sequester HCl, shifting the equilibrium toward product formation.

Reaction Conditions

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Molar Ratios: A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.

-

Time: 4–6 hours under reflux (40–60°C) for high yields (>85%).

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Polar aprotic solvents like DCM enhance reactivity by stabilizing transition states without participating in side reactions. Comparative studies show:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 88 | 98 |

| THF | 82 | 95 |

| Acetone | 75 | 90 |

Catalytic Additives

-

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems, increasing yields by 8–10%.

-

Microwave Assistance: Shortens reaction time to 30 minutes at 80°C, achieving 92% yield.

Purification and Characterization

Isolation Techniques

-

Recrystallization: Ethanol or methanol yields needle-shaped crystals with >99% purity.

-

Column Chromatography: Silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) eluent removes unreacted starting materials.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.56 (t, 1H, Ar-H), 7.48 (t, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 6.72 (d, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.28 (s, 3H, CH₃).

-

IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1162 cm⁻¹ (S=O symmetric stretch), 1248 cm⁻¹ (C-O methoxy).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch processes with continuous flow systems reduces reaction time by 70% and improves safety by minimizing exposure to corrosive sulfonyl chlorides.

Waste Management

-

HCl Neutralization: On-site treatment with NaOH generates NaCl, which is disposed of via wastewater systems.

-

Solvent Recovery: Distillation reclaims >95% of DCM, aligning with green chemistry principles.

Challenges and Mitigation

Side Reactions

-

Di-Substitution: Excess sulfonyl chloride may lead to N,N-disubstituted products. Mitigated by stoichiometric control.

-

Hydrolysis: Moisture-induced degradation of sulfonyl chloride is prevented using molecular sieves.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives.

| Reaction Conditions | Products Formed | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (4–6 h) | Benzenesulfonic acid + 2-methoxy-5-methylaniline | ~85% | |

| 10% NaOH, ethanol, 70°C (3 h) | Sodium benzenesulfonate + free amine | ~78% |

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation and cleavage of the S-N bond.

Electrophilic Substitution Reactions

The aromatic ring bearing methoxy and methyl groups undergoes regioselective electrophilic substitution at activated positions.

Nitration

| Conditions | Major Product | Regioselectivity | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ (0–5°C, 2 h) | 4-Nitro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | Para to sulfonamide |

Rationale : The methoxy group directs electrophiles to the ortho and para positions, while the sulfonamide acts as a meta-directing group. Steric hindrance from the methyl group favors para-substitution .

Halogenation

| Halogenation Agent | Product | Position | Yield |

|---|---|---|---|

| Cl₂, FeCl₃ (25°C, 1 h) | 5-Chloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | Chlorination at C5 | 72% |

| NIS, FeCl₃ (CH₂Cl₂, 70°C, 5 h) | 3-Iodo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | Iodination at C3 | 68% |

Note : Iron(III) chloride enhances electrophilicity of halogenating agents, favoring iodination at less sterically hindered positions .

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfonamide group activates the ring for nucleophilic attack under specific conditions.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (g) | CuI, trans-N,N′-dimethylcyclohexane-1,2-diamine, 150°C | 4-Amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | 63% |

| Piperidine | DMF, 120°C (24 h) | N-(2-methoxy-5-methylphenyl)-4-(piperidin-1-yl)benzenesulfonamide | 58% |

Key Insight : Copper-catalyzed amination proceeds via a radical pathway, with the chelating diamine ligand stabilizing the copper intermediate .

Methoxy Group Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | Reflux (6 h) | N-(2-hydroxy-5-methylphenyl)benzenesulfonamide |

| CrO₃, acetic acid | 60°C (4 h) | 2-Oxo-N-(5-methylphenyl)benzenesulfonamide |

Nitro Group Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Pd/C (ethanol) | 25°C, 2 atm | 4-Amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |

Complexation and Coordination Chemistry

The sulfonamide nitrogen participates in hydrogen bonding and metal coordination:

-

Hydrogen Bonding : Intermolecular C–H···O and N–H···O interactions stabilize crystal structures (e.g., C11–H11···O=S, 3.463 Å) .

-

Metal Complexes : Forms stable complexes with Cu(II) and Fe(III) via the sulfonamide oxygen and nitrogen atoms, as confirmed by IR shifts at 1,120 cm⁻¹ (S=O) and 3,400 cm⁻¹ (N–H) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition occurs in two stages:

-

Stage 1 (180–220°C): Loss of methoxy group as methanol (~12% mass loss).

-

Stage 2 (300–350°C): Sulfonamide cleavage and aromatic ring decomposition .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Sulfonamide hydrolysis (acidic) | 2.3 × 10⁻⁴ | 68.5 |

| Electrophilic iodination | 1.8 × 10⁻³ | 45.2 |

| Copper-mediated amination | 4.7 × 10⁻⁵ | 92.1 |

Mechanistic Considerations

-

Steric Effects : The ortho-methoxy and para-methyl groups hinder reactions at C2 and C6 positions .

-

Electronic Effects : Methoxy’s +M effect increases electron density at C3 and C5, favoring electrophilic attack at these positions.

This compound’s reactivity profile highlights its versatility in synthesizing derivatives for pharmaceutical and materials science applications. Experimental protocols and yields are consistent with literature on analogous benzenesulfonamides .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Intermediate : This compound serves as a precursor in the synthesis of potential pharmaceuticals, particularly in developing drugs targeting bacterial infections and cancer treatment. Its derivatives have shown promise in inhibiting tumor cell proliferation by disrupting microtubules during the cell cycle .

2. Anticancer Activity

- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it has an IC50 value of less than 1 µM against HeLa and MCF7 cells, indicating strong anticancer properties .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | < 1 | Microtubule disruption |

| MCF7 | < 1 | Microtubule disruption |

| HT-29 | < 1 | Microtubule disruption |

3. Antimicrobial Properties

- Antibacterial Activity : The compound has been tested for its antimicrobial efficacy against several bacterial strains, showing moderate to good activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Industrial Applications

1. Dyes and Pigments

- This compound is utilized as a precursor in the synthesis of dyes and pigments due to its stable chemical structure and reactivity .

2. Chemical Reagent

- In organic synthesis, this compound acts as a reagent for various chemical transformations, including oxidation and reduction reactions, making it valuable in laboratory settings .

Case Studies and Research Findings

Cytotoxicity Against Tumor Cells : A comprehensive study highlighted that compounds similar to this compound exhibited sub-micromolar cytotoxicity against HeLa and MCF7 cells, underscoring their potential as anticancer agents.

Antimicrobial Efficacy : Research on related sulfonamides has demonstrated effectiveness against Leishmania infantum amastigotes, suggesting broader biological activity beyond anticancer effects.

Pharmacokinetics and Binding Studies : Investigations into pharmacokinetic properties revealed interactions with human serum albumin (HSA), influencing drug delivery and bioavailability due to moderate to strong binding affinities .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and chemical profiles of N-(2-methoxy-5-methylphenyl)benzenesulfonamide are influenced by substituent variations. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Aniline Ring

- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Replacing the 5-methyl group with chlorine enhances anti-malarial and anti-convulsant activities due to increased electron-withdrawing effects and steric interactions. This compound crystallizes in a monoclinic system, with hydrogen bonding stabilizing its structure .

- N-(2,4-Dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Additional methoxy groups improve solubility but reduce membrane permeability, as observed in analogs with multiple polar substituents .

Substituent Variations on the Sulfonamide Ring

- N-(2-Methoxy-5-methylphenyl)-4′-methylbenzenesulfonamide (3n)

A 4′-methyl group on the sulfonamide ring yields a white solid (mp 68–70°C) with moderate antibacterial activity. The methyl group enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets . - N-(2-Methoxy-5-methylphenyl)-4′-chlorobenzenesulfonamide (3o)

Substituting with chlorine results in a yellow oil (lower melting point) and reduced antibacterial efficacy compared to 3n, likely due to steric hindrance . - N-(2-Methoxy-5-methylphenyl)methanesulfonamide (3p)

Replacing the benzene ring with a methyl group simplifies the structure, yielding a colorless oil with weaker biological activity, highlighting the importance of aromatic interactions .

Hybrid Derivatives with Heterocyclic Moieties

- N-[(2-Substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides Introducing a nitro group on the sulfonamide ring improves HIV integrase inhibition (IC50 < 1 µM), whereas methoxy or methyl groups show moderate activity, emphasizing the role of electron-withdrawing groups in target binding .

- Thiazole-linked benzenesulfonamides Derivatives with methylsulfonyl substituents exhibit enhanced antibacterial activity (zone of inhibition: 10–17 mm), outperforming non-sulfonamide analogs .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Discussion

- Synthetic Accessibility : Copper/iron-catalyzed N-arylation provides moderate yields (55–78%) for benzenesulfonamide derivatives, with halogenated analogs requiring optimized conditions .

- Structure-Activity Relationships (SAR) :

- Contradictions : While nitro groups boost anti-HIV activity, they may reduce antibacterial efficacy due to toxicity, underscoring target-specific SAR .

Biological Activity

N-(2-methoxy-5-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a phenyl ring with methoxy and methyl substituents. Its chemical formula is . The presence of the methoxy and methyl groups enhances lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly proteins involved in cellular processes. The compound is known to inhibit certain enzymes and disrupt cellular signaling pathways, which can lead to cytotoxic effects in cancer cells. Specifically, it has been shown to target microtubule dynamics by binding to tubulin, thereby affecting cell proliferation and inducing apoptosis in tumor cells.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. It has been reported to have sub-micromolar IC50 values, indicating potent anticancer activity. The compound's mechanism involves disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | <0.5 | Microtubule disruption |

| MCF7 | <0.6 | Induction of apoptosis |

| MDA-MB-231 | <0.4 | Inhibition of cell proliferation |

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown antimicrobial activity. Studies suggest that these compounds can inhibit bacterial growth, making them potential candidates for the development of new antibiotics .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Case Studies and Research Findings

- Cytotoxicity in Cancer Models : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. Mice treated with the compound showed a reduction in tumor volume compared to controls .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during short-term studies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methoxy-5-methylphenyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution between benzenesulfonyl chloride and substituted anilines. For example:

-

Step 1 : React 2-methoxy-5-methylaniline with benzenesulfonyl chloride in aqueous sodium carbonate at room temperature (RT) .

-

Step 2 : Purify via recrystallization (e.g., methanol) to obtain crystals (~71% yield) .

-

Key Variables : Temperature (RT vs. elevated), solvent polarity, and stoichiometry of reagents. Elevated temperatures (e.g., 150°C) in N-arylation steps improve coupling efficiency for derivatives .

| Synthetic Method Comparison |

|---------------------------------|--------------------------------|

| Substrate | 2-Methoxy-5-methylaniline |

| Reagent | Benzenesulfonyl chloride |

| Solvent | Water/methanol |

| Yield | 71% vs. 55–78% for derivatives |

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- X-ray crystallography : Resolves bond lengths/angles (e.g., S–N bond: ~1.63 Å) and confirms sulfonamide geometry .

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.58 ppm) and aromatic protons (δ 6.6–7.6 ppm) .

- IR : Confirm sulfonamide S=O stretches (~1330–1163 cm⁻¹) .

Q. What biological activities have been reported for this compound and its derivatives?

- Antimicrobial Activity : Derivatives like 4-quinolinylazo-N-pyrimidinyl benzenesulfonamides show Gram-positive inhibition (e.g., Staphylococcus aureus) via sulfonamide moiety interactions .

- Structure-Activity Insights : Electron-withdrawing groups (e.g., Cl) on the benzene ring enhance potency by modulating electron density .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives?

- Approach :

- Docking Studies : Use software (e.g., AutoDock) to predict binding to targets like COX-2 or bacterial enzymes .

- DFT Calculations : Analyze charge distribution (e.g., sulfonamide’s electron-deficient S atom) to guide substituent selection .

- Case Study : Derivatives with 4-chlorophenyl groups showed improved activity due to enhanced hydrophobic interactions .

Q. How do researchers resolve contradictions between spectroscopic and crystallographic data?

- Example : Discrepancies in NH proton signals (NMR δ ~6.95 ppm vs. crystallographic H-bonding geometry) are addressed by:

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots .

- Refinement Tools : SHELXL’s free refinement of NH hydrogen positions to align with experimental data .

Q. What strategies improve reaction efficiency in multi-step syntheses of sulfonamide derivatives?

- Optimization Tactics :

- Catalysis : Use Cu/Fe catalysts for C–H activation in N-arylation (e.g., 78% yield for 3n) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Challenges : Steric hindrance from methoxy/methyl groups requires tailored reaction conditions .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Protocol :

- Thermal Analysis : TGA/DSC to determine decomposition points (e.g., >200°C for crystalline forms) .

- pH Stability : Monitor sulfonamide hydrolysis (S–N cleavage) via HPLC in acidic/basic buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.